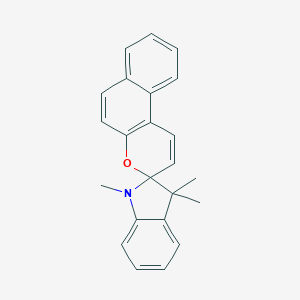

1,3,3-Trimethylindolino-beta-naphthopyrylospiran

Descripción

BenchChem offers high-quality 1,3,3-Trimethylindolino-beta-naphthopyrylospiran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,3-Trimethylindolino-beta-naphthopyrylospiran including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indole] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-22(2)19-10-6-7-11-20(19)24(3)23(22)15-14-18-17-9-5-4-8-16(17)12-13-21(18)25-23/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQKEQFXLWFVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC5=CC=CC=C54)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369549 | |

| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-43-4 | |

| Record name | 1,3,3-Trimethylindolino-beta-naphthopyrylospiran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran

This technical guide provides a comprehensive overview of the synthesis of 1,3,3-trimethylindolino-beta-naphthopyrylospiran, a photochromic compound belonging to the spiropyran family. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and properties of photoswitchable molecules.

Introduction

1,3,3-Trimethylindolino-beta-naphthopyrylospiran is a spirocyclic organic molecule renowned for its photochromic properties. This phenomenon involves a reversible transformation between two isomers—a colorless, closed-ring spiropyran (SP) form and a colored, open-ring merocyanine (MC) form—upon exposure to specific wavelengths of light. This light-induced switching of molecular structure is accompanied by significant changes in the compound's absorption spectrum, polarity, and other physicochemical properties, making it a valuable component in the development of smart materials, molecular switches, and photosensitizers.

The synthesis of this spiropyran is primarily achieved through the condensation of two key precursors: 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, and 2-hydroxy-1-naphthaldehyde. This guide details the experimental protocols for the synthesis of these precursors and the final product, presents key quantitative data, and illustrates the underlying chemical processes and logical relationships.

Physicochemical Properties and Data

A summary of the key physicochemical and spectroscopic data for 1,3,3-trimethylindolino-beta-naphthopyrylospiran is presented below.

| Property | Value |

| Molecular Formula | C₂₃H₂₁NO |

| Molecular Weight | 327.42 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 171-176 °C |

| Purity | >98.0% (Typical) |

| Solubility | Soluble in common organic solvents such as ethanol, chloroform, and DMSO. |

| ¹H NMR | Spectral data available. Specific peak assignments require further experimental analysis. |

| ¹³C NMR | Spectral data available. Specific peak assignments require further experimental analysis. |

| FTIR | Characteristic peaks for aromatic C-H, aliphatic C-H, C=C, and C-O-C stretching and bending vibrations are expected. |

| UV-Vis (Spiropyran) | Typically absorbs in the UV region. Molar extinction coefficient data is not readily available in the literature. |

| UV-Vis (Merocyanine) | Exhibits a strong absorption band in the visible region upon UV irradiation, leading to a colored appearance. The λmax is solvent-dependent. |

| Photoisomerization Quantum Yield | Specific quantum yield for this molecule is not readily available in the literature and requires experimental determination. |

Synthesis and Experimental Protocols

The synthesis of 1,3,3-trimethylindolino-beta-naphthopyrylospiran is a multi-step process that begins with the preparation of its precursors.

Synthesis of Precursor 1: 1,3,3-Trimethyl-2-methyleneindoline (Fischer's Base)

The synthesis of Fischer's base can be achieved through the Fischer indole synthesis, followed by methylation.

Step 1: Synthesis of 2,3,3-Trimethylindolenine

-

In a suitable reaction vessel, a mixture of phenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone) is prepared.

-

The mixture is heated, often in the presence of a catalyst such as polyphosphoric acid or zinc chloride, to induce the Fischer indole synthesis.

-

The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to form 2,3,3-trimethylindolenine.

-

The product is isolated and purified by distillation under reduced pressure.

Step 2: Methylation to form 1,3,3-Trimethyl-2-methyleneindoline

-

2,3,3-trimethylindolenine is dissolved in a suitable solvent.

-

A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution.

-

The reaction mixture is heated to effect the quaternization of the indolenine nitrogen, followed by deprotonation to yield the exocyclic methylene group of Fischer's base.

-

The final product is purified by distillation.

Synthesis of Precursor 2: 2-Hydroxy-1-naphthaldehyde

This precursor is synthesized from 2-naphthol via the Reimer-Tiemann reaction.

-

In a three-necked round-bottom flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 2-naphthol in ethanol.

-

Add a solution of sodium hydroxide in water to the flask.

-

Heat the mixture to 70-80 °C on a steam bath.

-

Slowly add chloroform to the reaction mixture. The reaction is exothermic and will maintain a gentle reflux.

-

After the addition of chloroform is complete, continue stirring for one hour.

-

Remove the excess ethanol and chloroform by distillation.

-

Acidify the residue with hydrochloric acid until it is acidic to Congo red paper.

-

The product, 2-hydroxy-1-naphthaldehyde, will separate as a dark oil.

-

Isolate the oil and purify it by vacuum distillation. The pure product will solidify upon cooling.

-

Recrystallization from ethanol can be performed for further purification, yielding a product with a melting point of 79-80 °C.

Synthesis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran

The final product is synthesized by the condensation of Fischer's base and 2-hydroxy-1-naphthaldehyde.

-

In a round-bottom flask, dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) and 2-hydroxy-1-naphthaldehyde in absolute ethanol.

-

Reflux the reaction mixture for several hours (e.g., 18 hours) under an inert atmosphere (e.g., Argon).[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, typically using a mixture of n-hexane and ethyl acetate as the eluent.[2]

-

A reported yield for a similar synthesis is around 14%.[2]

Signaling Pathways and Logical Relationships

The core functionality of 1,3,3-trimethylindolino-beta-naphthopyrylospiran lies in its photochromic behavior, which can be conceptualized as a molecular signaling pathway or a logical switch. The molecule can exist in two distinct states, the spiropyran (SP) form and the merocyanine (MC) form, and can be switched between these states using light as an external stimulus.

Photoisomerization Pathway

The fundamental process is the reversible photoisomerization between the SP and MC forms.

Caption: Reversible photoisomerization of spiropyran.

Experimental Workflow for Synthesis

The overall synthesis can be visualized as a workflow diagram.

Caption: Overall synthetic workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 1,3,3-trimethylindolino-beta-naphthopyrylospiran, a molecule of significant interest due to its photochromic properties. The experimental protocols for the synthesis of the precursors and the final condensation reaction have been outlined, along with a compilation of its key physicochemical and spectroscopic data. The underlying principle of its function as a molecular switch, based on the reversible photoisomerization between its spiropyran and merocyanine forms, has also been illustrated.

For researchers and professionals in the fields of drug development and materials science, this guide serves as a foundational resource for the synthesis and understanding of this versatile photochromic compound. Further research to precisely determine the quantum yield of photoisomerization and detailed spectroscopic assignments will undoubtedly enhance the application of this molecule in advanced technologies.

References

The Inner Workings of a Molecular Switch: A Technical Guide to the Photochromic Properties of Spiropyran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Spiropyran derivatives, a fascinating class of photochromic molecules, have garnered significant attention for their ability to reversibly switch between two distinct isomers upon light irradiation. This unique characteristic, which results in a dramatic change in their absorption spectra, polarity, and molecular structure, has paved the way for their application in a myriad of fields, including molecular switches, optical data storage, and innovative drug delivery systems. This technical guide provides an in-depth exploration of the core photochromic properties of spiropyran derivatives, offering a comprehensive resource for researchers and professionals in the field.

The Fundamental Principle: A Reversible Transformation

The photochromism of spiropyrans is rooted in the reversible isomerization between a colorless, non-polar spiro (SP) form and a colored, polar merocyanine (MC) form.[1][2] This transformation is initiated by the absorption of ultraviolet (UV) light, which induces the cleavage of the C-O bond in the spirocyclic structure.[3][4] The resulting open-ring merocyanine form is a planar, zwitterionic molecule with an extended π-conjugated system, leading to strong absorption in the visible region of the spectrum.[5] The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by irradiation with visible light or by thermal relaxation in the dark.[3][5]

This reversible process can be influenced by a variety of external stimuli, including solvent polarity, temperature, pH, and the presence of metal ions, making spiropyrans highly versatile for the development of "smart" materials.[1][6]

Quantitative Photophysical and Photochemical Properties

The efficiency and characteristics of the photochromic process in spiropyran derivatives are dictated by several key quantitative parameters. These include the absorption maxima of the spiro and merocyanine forms, the quantum yield of photoisomerization, and the kinetics of the thermal reversion. The substitution pattern on both the indoline and benzopyran moieties of the spiropyran scaffold significantly influences these properties.

Below are tables summarizing the photophysical and photochemical data for a selection of common spiropyran derivatives.

Table 1: Absorption Maxima (λmax) of Spiropyran (SP) and Merocyanine (MC) Forms of Selected Derivatives in Different Solvents.

| Spiropyran Derivative | Solvent | λmax SP (nm) | λmax MC (nm) | Reference(s) |

| Unsubstituted Spiropyran | Ethanol | 295 | - | [3] |

| 6-Nitro-BIPS | Dichloromethane | ~330 | 550-600 | [7] |

| Ethanol | - | 530-580 | [1] | |

| Toluene | - | 590 | [1][3] | |

| Acetonitrile | - | 560 | [3] | |

| 8-Methoxy-6-nitro-BIPS | - | - | - | [6] |

| 5'-Bromo-6-nitro-BIPS | - | - | - | [1] |

| 5',7'-Dibromo-6-nitro-BIPS | - | - | - | [1] |

| Spiropyran with Hydroxynaphthalimide | Dichloromethane | - | - | [8] |

| Acetonitrile | - | - | [8] |

*BIPS: 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]

Table 2: Quantum Yields (Φ) for the Photoisomerization of Spiropyran Derivatives.

| Spiropyran Derivative | Process | Solvent | Quantum Yield (Φ) | Reference(s) |

| Unsubstituted Spiropyran | SP → MC | C2Cl4 | < 0.1 | [9][10] |

| SP → MC | - | 0.56 (calculated) | [9][10] | |

| SP → MC | - | ~0.8 (calculated, S1 state only) | [9][10] | |

| Spiropyran in Nanoparticles | SP → MC | Hydrophobic nanoparticles | 0.28 | [11] |

| Spiropyran in Methanol | SP → MC | Methanol | 0.42 | [11] |

| Merocyanine in Nanoparticles | Fluorescence | Hydrophobic nanoparticles | 0.24 | [11] |

Table 3: Kinetic Data for the Thermal Decay of the Merocyanine (MC) Form.

| Spiropyran Derivative | Solvent | Rate Constant (k) or Half-life (t1/2) | Activation Energy (Ea) (kJ/mol) | Reference(s) |

| 6-Nitro-BIPS * | Chloroform | t1/2 (fast) = 0.5 min, t1/2 (slow) = 1.5 min | - | [12] |

| Toluene-Ethanol mixtures | Biexponential decay | Complex dependence on alcohol concentration | [12] | |

| Nitro-spiropyran on MoS2 | Solid-state | - | 71 (direct substrate contact), 90 (upper layer) | [13] |

| Spiro[2H-1-benzopyran-2,2'-indoline] compounds | Acetone | - | 38 - 49 | [14] |

*BIPS: 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]

Experimental Protocols

Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline] (6-Nitro-BIPS)

This protocol describes a common method for the synthesis of 6-Nitro-BIPS, a widely studied spiropyran derivative.

Materials:

-

1,3,3-Trimethyl-2-methyleneindoline (Fischer's base)

-

5-Nitrosalicylaldehyde

-

Ethanol (anhydrous)

-

Pyridine or Piperidine (catalyst)

Procedure:

-

Dissolve equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 5-nitrosalicylaldehyde in anhydrous ethanol in a round-bottom flask.

-

Add a catalytic amount of pyridine or piperidine to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline].

-

Dry the purified product under vacuum.

Characterization by UV-Vis Spectroscopy

UV-Vis spectroscopy is the primary technique for investigating the photochromic behavior of spiropyrans.

Sample Preparation:

-

Prepare a stock solution of the spiropyran derivative in a suitable solvent (e.g., dichloromethane, ethanol, acetonitrile) at a concentration of approximately 10-4 to 10-5 M.

-

Transfer an appropriate volume of the stock solution into a quartz cuvette.

Measurement Protocol:

-

Record the absorption spectrum of the initial solution (spiropyran form) in the dark. This will typically show absorption bands in the UV region.

-

Irradiate the solution in the cuvette with a UV lamp (e.g., 365 nm) for a specific duration to induce the conversion to the merocyanine form.[2][7]

-

Immediately after irradiation, record the absorption spectrum again. A new, strong absorption band should appear in the visible region, corresponding to the merocyanine form.[7]

-

To observe the reverse reaction, irradiate the colored solution with a visible light source (e.g., > 500 nm) or leave it in the dark to monitor the thermal decay.

-

Record the absorption spectra at regular intervals to monitor the decrease in the merocyanine absorption band and the reappearance of the spiropyran absorption band.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural changes that occur during the photoisomerization of spiropyrans.

Sample Preparation:

-

Prepare a solution of the spiropyran derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The concentration should be suitable for NMR analysis (typically 5-10 mg/mL).

Measurement Protocol:

-

Acquire a 1H NMR spectrum of the sample in the dark to characterize the spiropyran form. Key signals to observe are the distinct peaks for the non-equivalent methyl groups on the indoline moiety.[8]

-

To observe the merocyanine form, the sample can be irradiated with UV light directly in the NMR tube (if the spectrometer is equipped with a light source) or externally and then quickly transferred to the spectrometer. For some derivatives in polar solvents, the merocyanine form may be present in thermal equilibrium.[8]

-

Acquire a 1H NMR spectrum of the irradiated sample. The formation of the merocyanine form is indicated by the appearance of a single peak for the now equivalent methyl groups and shifts in the aromatic proton signals due to the change in the electronic structure.[8][15]

-

The kinetics of the thermal back-isomerization can also be monitored by acquiring a series of 1H NMR spectra over time after the UV irradiation is stopped.

Visualizing the Mechanisms and Workflows

Photochromic Isomerization of Spiropyran

Caption: Reversible photoisomerization of spiropyran.

Experimental Workflow for Spiropyran Characterization

Caption: Workflow for spiropyran synthesis and characterization.

Spiropyran-Based Photo-Responsive Drug Delivery

Caption: Mechanism of photo-responsive drug release.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Spiropyran - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photo- and halochromism of spiropyran-based main-chain polymers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06383F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

An In-depth Technical Guide to the Mechanism of Photochromism in Spiropyrans

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental mechanisms, kinetics, and environmental factors governing the photochromism of spiropyran compounds. It details the core molecular transformations and offers standardized protocols for the experimental characterization of these versatile photoswitches.

The Core Mechanism: A Reversible Molecular Transformation

Photochromism in spiropyrans is a reversible isomerization between two distinct molecular forms: a thermodynamically stable, colorless, or pale-yellow spiropyran (SP) form and a colored, metastable merocyanine (MC) form.[1][2] The process is initiated by the absorption of energy, typically from ultraviolet (UV) light, which induces the cleavage of a C-O bond within the spiro center.[2][3]

The fundamental transformation involves the following steps:

-

Photoexcitation : Upon irradiation with UV light (typically 250-400 nm), the spiropyran molecule absorbs a photon, promoting it to an electronically excited state (¹SP*).[2][4][5]

-

Electrocyclic Ring Opening : In the excited state, the spiro C-O bond cleaves heterolytically.[2][3][6] This breaks the orthogonality between the two heterocyclic moieties of the molecule.[2][4]

-

Isomerization & Relaxation : The molecule undergoes rotational isomerization to form a planar, conjugated, zwitterionic open-ring structure known as the merocyanine (MC) form.[3][6][7] This process occurs on an ultrafast timescale, from picoseconds to nanoseconds.[8][9] The MC form itself can exist as several geometric isomers (e.g., trans-trans-cis, trans-trans-trans).[5][6]

-

Reversion : The colored MC form can revert to the stable SP form through two primary pathways:

-

Thermal Relaxation : In the absence of light, the MC form spontaneously reverts to the SP form. This process is a first-order kinetic reaction and is highly dependent on temperature and the surrounding environment.[6][7]

-

Photoreversion (Bleaching) : Irradiation with visible light (typically 500-600 nm) that is absorbed by the MC form can drive the ring-closing reaction, converting it back to the SP form.[7][10]

-

The overall mechanism involves a significant change in molecular geometry, polarity, and electronic structure. The SP form is non-planar with a low dipole moment (4-6 D), while the MC form is nearly planar, highly conjugated, and possesses a much larger dipole moment (14-20 D).[3][5][11]

Caption: The reversible photoisomerization pathway of spiropyran.

Spectroscopic and Quantitative Photochromic Properties

The isomerization from the SP to the MC form is accompanied by dramatic changes in the UV-Vis absorption spectrum. The SP form typically absorbs in the UV region (200-400 nm), rendering it colorless.[4] The highly conjugated MC form exhibits a strong absorption band in the visible region (500-600 nm), resulting in a distinct color.[7] The exact absorption maxima (λmax) and the efficiency of the photoswitching are highly dependent on the molecular structure and the solvent environment.

Table 1: Spectroscopic Properties of Representative Spiropyrans

| Compound | Form | Solvent | λmax (SP Form) [nm] | λmax (MC Form) [nm] | Reference |

|---|---|---|---|---|---|

| Unsubstituted Spiropyran | SP | Ethanol | 295 | - | [3] |

| 6-nitro BIPS¹ | MC | Diphenyl Ether | - | 600 | [12] |

| 8-ethoxy-6-nitro BIPS¹ | MC | Diphenyl Ether | - | 620 | [12] |

| Spiropyran Derivative | SP | Acetonitrile | ~300 | - | [13] |

| Spiropyran Derivative | MC | Acetonitrile | - | 599-604 | [10] |

| Spiropyran Film | SP | PMMA Film | 360 | - | [14] |

| Spiropyran Film | MC | PMMA Film | - | 575 | [14] |

¹ BIPS: 1',3',3'-trimethylspiro[indoline-2,2'-benzopyran]

Table 2: Quantum Yields of Photoisomerization

| Compound Class | Process | Solvent Polarity | Quantum Yield (Φ_col) | Reference |

|---|---|---|---|---|

| Nitro-substituted Spiropyrans | SP → MC | Low (e.g., Methylcyclohexane) | 0.3 - 0.8 | [15] |

| Nitro-substituted Spiropyrans | SP → MC | High (e.g., Ethanol) | < 0.2 | [15] |

| BIPS Derivative | SP → MC | Tetrachloroethene | < 0.1 | [16] |

| Water Soluble Spiropyran | MC → SP (S₁ decay) | Ethanol | ~0.70 ± 0.15 |[8] |

Table 3: Kinetic Parameters for Thermal Relaxation (MC → SP)

| Compound | Solvent | Rate Constant (k) [s⁻¹] | Half-life (t½) [s] | Activation Energy (Ea) [kJ/mol] | Reference |

|---|---|---|---|---|---|

| 6-nitro BIPS | Diphenyl Ether | 0.1003 | 6.9 | - | [12] |

| 8-ethoxy-6-nitro BIPS | Diphenyl Ether | 0.0594 | 11.7 | - | [12] |

| Nitro-substituted Spiropyrans | Varies | - | 2 to 10,000 | 75 - 105 | [15] |

| MC on MoS₂ (Upper Layer) | Solid State | - | - | 90 | [17] |

| MC on MoS₂ (Directly Attached) | Solid State | - | - | 71 |[17] |

Factors Influencing Photochromism

The equilibrium and kinetics of the SP-MC interconversion are exquisitely sensitive to a range of external factors. Understanding these influences is critical for designing spiropyran-based systems for specific applications.

-

Solvent Polarity : The highly polar, zwitterionic MC form is stabilized by polar solvents.[3] Increasing solvent polarity generally leads to a bathochromic (red) shift of the MC absorption band and increases the rate of thermal relaxation.[3][15] In some cases, highly polar environments can shift the thermal equilibrium towards the MC form, a phenomenon known as solvatochromism.[2]

-

Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzopyran moiety stabilize the negative charge on the phenolate oxygen of the MC form, increasing its thermal stability and shifting its absorption to longer wavelengths.[1][12] Conversely, electron-donating groups can destabilize the MC form.

-

Temperature : The thermal reversion from MC to SP is an activated process.[6] Lowering the temperature can significantly slow down or halt this back reaction, allowing for the "trapping" of the MC isomer.[6] Conversely, elevated temperatures can induce ring-opening even in the dark (thermochromism).[6][18]

-

pH (Acidochromism) : The phenolate oxygen of the MC form can be protonated under acidic conditions.[7] This protonation inhibits the thermal ring-closing reaction, effectively locking the molecule in its open form (MCH⁺) and causing a hypsochromic (blue) shift in its absorption spectrum.[3][19] This pH-gated behavior is known as acidochromism.[6][19]

-

Matrix Rigidity : Incorporating spiropyrans into rigid polymeric matrices can influence the kinetics of isomerization.[20] The steric hindrance of the polymer chains can affect the conformational changes required for both ring-opening and ring-closing.

Caption: Key factors modulating the spiropyran-merocyanine equilibrium.

Experimental Characterization Protocols

A multi-faceted approach is required to fully characterize the photochromic behavior of spiropyrans. The following are standard protocols for key analytical techniques.

Caption: A standard experimental workflow for spiropyran characterization.

4.1. UV-Vis Spectroscopy Protocol

-

Objective : To determine the absorption maxima of SP and MC forms and to monitor the kinetics of photo-coloration and thermal/photo-bleaching.

-

Methodology :

-

Sample Preparation : Prepare a dilute solution of the spiropyran compound in the desired solvent (e.g., 10⁻⁵ M in acetonitrile).[13] The solution should initially be in the colorless SP form.

-

Initial Spectrum : Record the UV-Vis absorption spectrum of the solution in a quartz cuvette. This spectrum will show the characteristic absorption of the SP form, typically below 400 nm.

-

Photo-Coloration : Irradiate the solution with a UV lamp (e.g., 365 nm) for a set duration (e.g., 1-10 minutes).[21][22] Record spectra at regular intervals during irradiation to observe the growth of the MC absorption band in the visible region. Continue until a photostationary state (PSS) is reached, where no further spectral changes occur.

-

Thermal Fading (Bleaching) : After reaching the PSS, place the cuvette in the dark within the spectrophotometer, ensuring the analysis light is off between measurements. Record spectra at time intervals to monitor the decay of the MC absorption band as it thermally reverts to the SP form.

-

Photo-Bleaching : Alternatively, after reaching the PSS, irradiate the sample with visible light corresponding to the MC absorption maximum (e.g., >500 nm) and monitor the decrease in the MC peak.

-

Data Analysis : Plot the absorbance at λmax(MC) versus time for the fading experiments. Fit the decay curve to a first-order kinetic model to extract the rate constant (k) and half-life (t½).

-

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Objective : To obtain structural information about the SP and MC isomers and to monitor the isomerization process in real-time.

-

Methodology :

-

Sample Preparation : Dissolve the spiropyran compound in a suitable deuterated solvent (e.g., CD₃CN, CDCl₃) in an NMR tube.

-

¹H NMR of SP Form : Acquire a standard ¹H NMR spectrum of the sample in its initial, thermally stable SP form.

-

In-situ Irradiation (LED-NMR) : For real-time analysis, use a specialized LED-NMR setup that allows for irradiation of the sample directly inside the NMR spectrometer.[23][24]

-

Acquisition during Isomerization : Irradiate the sample with UV light (e.g., 365 nm LED) and acquire a series of ¹H NMR spectra over time.[23] Observe the disappearance of SP proton resonances and the appearance of new signals corresponding to the MC form. This allows for unambiguous identification of the photoresponsive nature of the molecule.[23][24]

-

Characterization of Stable MC Form : In cases where the MC form can be stabilized (e.g., by strong acids), its ¹H NMR spectrum can be fully acquired and assigned.[19][25]

-

4.3. Flash Photolysis Protocol

-

Objective : To investigate the ultrafast dynamics of the photochromic reaction and detect short-lived transient intermediates.

-

Methodology :

-

Principle : This technique uses a high-intensity, short-duration "pump" pulse of light (e.g., from a laser, typically ns or ps) to excite the sample and initiate the photoreaction. A second, weaker "probe" light beam is passed through the sample at a variable time delay after the pump pulse to record the transient absorption spectrum.

-

Experimental Setup : Place the spiropyran solution in a sample cell within the flash photolysis apparatus.

-

Excitation and Probing : Excite the SP form with a UV laser pulse (e.g., 308 nm).[15] Record the transient absorption spectra at different time delays, from picoseconds to microseconds after the flash.[8]

-

Data Analysis : The resulting spectra can reveal transient species, such as the initially formed non-planar cis-merocyanine intermediate, excited states (S₁ or T₁), and their lifetimes.[8][26] For example, studies have identified transient absorption bands at ~440 nm and ~585 nm with lifetimes of a few nanoseconds, assigned to an intermediate cis-configuration.[8] This method is crucial for elucidating the detailed photophysical pathway.[5]

-

References

- 1. Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Spiropyran - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Useful Spectrokinetic Methods for the Investigation of Photochromic and Thermo-Photochromic Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00203K [pubs.rsc.org]

- 7. Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ultrafast signatures of merocyanine overcoming steric impedance in crystalline spiropyran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Photochromic and Luminescent Properties of Ammonium Salts of Spiropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Photochromic Behavior of Spiropyrans: The Effect of Substituent | Scientific.Net [scientific.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Chemistry of the photoisomerization and thermal reset of nitro-spiropyran and merocyanine molecules on the channel of the MoS2 field effect transistor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Thermal isomerization of spiropyran to merocyanine in aqueous media and its application to colorimetric temperature indication - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.aip.org [pubs.aip.org]

- 22. Development of Spiropyran Immobilization and Characterization Protocols for Reversible Photopatterning of SiO2 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Structural Analysis of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran

This technical guide provides a comprehensive overview of the structural analysis of 1,3,3-trimethylindolino-beta-naphthopyrylospiran, a well-known photochromic compound. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, and structural characterization.

Core Molecular Structure and Properties

1,3,3-Trimethylindolino-beta-naphthopyrylospiran, also known by several synonyms including 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b]pyran], is a member of the spiropyran family. These molecules are renowned for their photochromic properties, reversibly switching between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (MC) form upon stimulation by light.

Table 1: General Properties of 1,3,3-Trimethylindolino-beta-naphthopyrylospiran

| Property | Value |

| Molecular Formula | C₂₃H₂₁NO |

| Molecular Weight | 327.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 171-176 °C |

| CAS Number | 1592-43-4 |

Synthesis

Experimental Protocol: Synthesis

Materials:

-

1,3,3-Trimethyl-2-methyleneindoline

-

2-Hydroxy-1-naphthaldehyde

-

Ethanol (or other suitable solvent)

Procedure:

-

Equimolar amounts of 1,3,3-trimethyl-2-methyleneindoline and 2-hydroxy-1-naphthaldehyde are dissolved in a minimal amount of ethanol.

-

The reaction mixture is refluxed for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is allowed to crystallize.

-

The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Structural Characterization

The structural elucidation of 1,3,3-trimethylindolino-beta-naphthopyrylospiran relies on various analytical techniques, including X-ray diffraction, nuclear magnetic resonance spectroscopy, and mass spectrometry.

X-ray Crystallography

A key study by Waled Desoky investigated the crystal structure of this compound in both thin film and powder forms.[1] The analysis revealed a polycrystalline nature with a monoclinic crystal structure .[1] Unfortunately, the detailed crystallographic data, such as lattice parameters and space group, are not publicly available in the full-text of the cited research.

Table 2: Crystallographic Data (Incomplete)

| Parameter | Value |

| Crystal System | Monoclinic |

| Lattice Parameters (a, b, c, α, β, γ) | Data not available |

| Space Group | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of organic compounds. While complete, assigned NMR data for 1,3,3-trimethylindolino-beta-naphthopyrylospiran is not available in a consolidated format, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would show characteristic signals for the trimethylindolino and naphthopyran moieties.

Expected ¹H NMR Features:

-

Singlets for the two gem-dimethyl groups and the N-methyl group of the indoline part.

-

Aromatic protons of the indoline and naphthopyran rings in the downfield region.

-

Vinylic protons of the pyran ring.

Expected ¹³C NMR Features:

-

Quaternary carbon signals for the spiro-carbon and the gem-dimethyl carbons.

-

Signals corresponding to the methyl carbons.

-

A multitude of signals in the aromatic and vinylic regions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern would provide further structural information. The molecular ion peak ([M]⁺) would be expected at m/z = 327.43.

Photochromism

The hallmark of spiropyrans is their ability to undergo a reversible transformation from the colorless spiropyran (SP) form to the colored merocyanine (MC) form upon UV irradiation. The reverse reaction can be induced by visible light or occur thermally.

Experimental Protocol: Photochromic Studies

A general protocol to study the photochromic behavior is as follows:

-

A dilute solution of the compound in a suitable solvent (e.g., acetonitrile, toluene) is prepared.

-

The initial absorption spectrum is recorded using a UV-Vis spectrophotometer, which should show absorption primarily in the UV region for the SP form.

-

The solution is then irradiated with a UV lamp (e.g., 365 nm).

-

Absorption spectra are recorded at different time intervals during irradiation to monitor the formation of the colored MC form, which typically has a strong absorption band in the visible region.

-

To study the reverse reaction, the solution is then irradiated with visible light or kept in the dark, and the disappearance of the visible absorption band is monitored over time.

Signaling Pathway and Workflow Visualization

As no specific biological signaling pathways involving this compound are documented, a diagram illustrating the fundamental photochromic equilibrium is provided below. This represents the core logical relationship governing its function.

Caption: Reversible photoisomerization between the spiropyran and merocyanine forms.

This guide summarizes the available structural and functional information for 1,3,3-trimethylindolino-beta-naphthopyrylospiran. Further research is required to obtain a complete set of quantitative structural data, particularly from X-ray crystallography and NMR spectroscopy.

References

The Dawn of Photochromism: A Technical Guide to the Discovery and History of Spiropyran Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of spiropyran compounds, a cornerstone of photochromic materials. From their initial synthesis to the elucidation of their light-sensitive properties, this document provides a comprehensive overview for researchers and professionals in the fields of chemistry, materials science, and drug development. Detailed experimental protocols, structured quantitative data, and visualizations of key pathways offer a practical resource for understanding and applying these versatile molecules.

A Historical Timeline: From Serendipity to Scientific Breakthrough

The journey of spiropyran compounds is a fascinating narrative of scientific inquiry, beginning with an unexpected synthesis and culminating in the birth of a new field of study in photo-responsive materials.

The initial synthesis of a spiropyran structure is credited to H. Decker in 1907 . While not investigating photochromism, Decker's work laid the foundational chemical structure. It was nearly half a century later that the remarkable light-sensitive properties of these compounds were formally documented. In 1952, Fischer and Hirshberg published their groundbreaking findings on the photochromism of spiropyrans, demonstrating that these molecules could undergo reversible color changes upon exposure to light.[1][2][3][4][5][6][7] This discovery ignited widespread interest in the scientific community, paving the way for extensive research into the synthesis, properties, and applications of this novel class of photochromic compounds. Another key figure in the early development of spiropyran chemistry was Wizinger , who pioneered the synthesis of 5'-substituted indoline spiropyrans, expanding the library of available compounds and enabling the tuning of their photochromic properties.

The Photochromic Mechanism: A Tale of Two Isomers

The remarkable ability of spiropyran compounds to change color in response to light is rooted in a reversible isomerization between two distinct molecular forms: the colorless, closed-ring spiropyran (SP) form and the colored, open-ring merocyanine (MC) form.

Upon irradiation with ultraviolet (UV) light, the C-O bond in the spiro center of the spiropyran molecule cleaves, allowing the two orthogonal halves of the molecule to rotate and form the planar, conjugated merocyanine isomer. This extended π-conjugation in the merocyanine form is responsible for its strong absorption in the visible region of the electromagnetic spectrum, resulting in a distinct color. The process is reversible; exposure to visible light or thermal relaxation in the dark allows the merocyanine to revert to the more thermodynamically stable spiropyran form, causing the color to fade.

Synthesis of Spiropyran Compounds: A Practical Guide

The most common and versatile method for the synthesis of indoline spiropyrans is the condensation reaction between a Fischer's base (or its salt) and a substituted salicylaldehyde. The following protocols detail the synthesis of the necessary precursors and the final condensation to yield the widely studied 6-nitro-1',3',3'-trimethylspiro[chromene-2,2'-indoline] (6-nitro-BIPS).

Experimental Protocol: Synthesis of Fischer's Base (1,3,3-Trimethyl-2-methyleneindoline)

Materials:

-

2,3,3-trimethylindolenine

-

Dimethyl sulfate

-

Sodium bicarbonate

-

Toluene

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a reaction vessel, a mixture of 2,3,3-trimethylindolenine, sodium bicarbonate, and water is prepared.

-

Dimethyl sulfate is added dropwise to the stirred mixture.

-

The reaction mixture is then heated to 65°C for 5 hours.

-

After cooling, the organic layer is separated. The aqueous layer is extracted with toluene.

-

The combined organic phases are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting Fischer's base is purified by vacuum distillation.

Experimental Protocol: Synthesis of 5-Nitrosalicylaldehyde

Materials:

-

Salicylaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Salicylaldehyde is slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.

-

The reaction mixture is stirred for a specified time to allow for nitration.

-

The reaction mixture is then carefully poured onto crushed ice to precipitate the product.

-

The acidic solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane.

-

The organic layers are combined, dried, and the solvent is evaporated to yield the crude 5-nitrosalicylaldehyde, which can be further purified by recrystallization.

Experimental Protocol: Synthesis of 6-nitro-BIPS

Materials:

-

Fischer's base (1,3,3-trimethyl-2-methyleneindoline)

-

5-Nitrosalicylaldehyde

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

Equimolar amounts of Fischer's base and 5-nitrosalicylaldehyde are dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for a specified period.

-

Upon cooling, the product crystallizes out of the solution.

-

The crystals of 6-nitro-BIPS are collected by filtration, washed with cold ethanol, and dried.

Quantitative Analysis of Photochromic Properties

The efficiency and dynamics of the photochromic process are critical for the application of spiropyran compounds. Key parameters include the absorption maxima (λmax) of the spiropyran and merocyanine forms, the quantum yield of photocoloration (ΦSP→MC) and photobleaching (ΦMC→SP), and the rate of thermal fading of the merocyanine form. The following table summarizes these properties for a selection of common spiropyran derivatives.

| Compound | Solvent | λmax SP (nm) | λmax MC (nm) | Φ(SP→MC) | Thermal Fading Rate (s⁻¹) |

| 6-nitro-BIPS | Ethanol | ~330 | ~540 | 0.2-0.4 | Variable |

| Toluene | ~330 | ~590 | 0.6-0.8 | Slower | |

| Acetonitrile | ~330 | ~560 | ~0.2 | Faster | |

| Unsubstituted BIPS | Ethanol | ~295 | ~530 | ~0.1 | Fast |

| 8-methoxy-6-nitro-BIPS | Ethanol | ~340 | ~550 | ~0.3 | Slower than 6-nitro-BIPS |

Note: The quantum yields and thermal fading rates are highly dependent on the solvent polarity, temperature, and the specific substituents on the spiropyran scaffold. The data presented here are approximate values collated from various sources for comparative purposes.

Conclusion and Future Outlook

The discovery and subsequent exploration of spiropyran compounds have fundamentally shaped the field of photo-responsive materials. From their serendipitous first synthesis to their current use in a wide array of applications, including optical data storage, smart windows, and molecular switches in biological systems, the journey of spiropyrans is a testament to the power of fundamental chemical research. The detailed understanding of their photochromic mechanism, coupled with the ability to fine-tune their properties through synthetic modification, continues to open new avenues for innovation. As research in this area progresses, spiropyran-based molecules are poised to play an even more significant role in the development of advanced materials and technologies for the 21st century.

References

- 1. researchgate.net [researchgate.net]

- 2. doras.dcu.ie [doras.dcu.ie]

- 3. Spiropyran/Merocyanine Amphiphile in Various Solvents: A Joint Experimental–Theoretical Approach to Photophysical Properties and Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. light-am.com [light-am.com]

- 6. Anodic oxidation mechanism of a spiropyran - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Naphthopyrylospiran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of naphthopyrylospiran, a class of organic compounds renowned for their photochromic properties. This document details the key spectroscopic techniques used to elucidate the structure, dynamics, and photophysical behavior of these molecules, with a focus on 3,3-diphenyl-3H-naphtho[2,1-b]pyran as a representative example. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and application of photochromic materials.

Introduction to Naphthopyrylospiran Photochromism

Naphthopyrylospirans are a prominent family of photochromic compounds that undergo a reversible transformation between two isomers upon exposure to light.[1][2] The parent, colorless "closed" form, a naphthopyran, undergoes a 6π-electrocyclic ring-opening reaction when irradiated with ultraviolet (UV) light. This process yields a colored, planar "open" form known as a photomerocyanine.[3][4] This transformation results in a significant change in the absorption spectrum, making these compounds ideal for applications such as ophthalmic lenses, molecular switches, and smart materials.[1][5] The reverse reaction, the ring-closing of the photomerocyanine back to the naphthopyran, can be induced by visible light or occur thermally.[6]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the photochromic behavior of naphthopyrylospirans. It allows for the direct observation of the interconversion between the colorless and colored isomers.

Spectral Properties

The closed form of naphthopyrylospirans, such as 3,3-diphenyl-3H-naphtho[2,1-b]pyran, is typically colorless and exhibits absorption bands in the UV region. Upon irradiation with UV light, the formation of the colored photomerocyanine isomer leads to the appearance of a strong absorption band in the visible region of the spectrum, typically between 400 and 700 nm.[7] The exact position of this new absorption maximum (λmax) is highly dependent on the molecular structure, including the nature and position of substituents on the aromatic rings, as well as the polarity of the solvent.[6][7] For instance, the introduction of electron-donating or electron-withdrawing groups can significantly shift the λmax to longer or shorter wavelengths, respectively, thereby tuning the color of the open form.[4]

Table 1: UV-Visible Absorption Data for 3,3-diphenyl-3H-naphtho[2,1-b]pyran and its Photomerocyanine Form

| Form | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Closed (Naphthopyran) | Toluene | UV region | Not typically reported | [1] |

| Open (Photomerocyanine) | Toluene | ~420 - 490 | 16,900 - 18,100 | [1] |

Note: The exact λmax and molar absorptivity can vary depending on the specific experimental conditions and the isomeric form of the photomerocyanine (e.g., transoid-cis vs. transoid-trans).

Experimental Protocol: UV-Vis Photo-switching Experiment

-

Sample Preparation: Prepare a dilute solution of the naphthopyrylospiran derivative in a suitable solvent (e.g., toluene, acetone) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 0.1-1 in the visible region for the colored form.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the solution before irradiation. This represents the spectrum of the closed form.

-

Photo-irradiation: Irradiate the sample with a UV lamp (e.g., 365 nm). The irradiation time will depend on the quantum yield of the photochromic reaction and the intensity of the light source.

-

Monitoring Spectral Changes: Record the UV-Vis spectra at regular intervals during irradiation until a photostationary state is reached (i.e., no further change in the absorption spectrum is observed).

-

Thermal Fading: To observe the thermal reversion to the closed form, place the irradiated solution in the dark at a controlled temperature and record the spectra over time until the visible absorption band disappears.

-

Photo-bleaching: To induce the ring-closing reaction with light, irradiate the colored solution with visible light (e.g., >455 nm) and monitor the decrease in the visible absorption band.[8]

Fluorescence Spectroscopy

While the closed naphthopyran form is generally non-fluorescent, the open photomerocyanine form of some derivatives can exhibit fluorescence. The emission properties are highly sensitive to the molecular structure and the environment.

Emission Properties

The fluorescence of the photomerocyanine form, when present, typically occurs at a longer wavelength than its absorption. The fluorescence quantum yield is often low due to efficient non-radiative decay pathways. The emission spectrum, including the maximum emission wavelength (λem) and intensity, can be influenced by factors such as solvent polarity and the presence of substituents. For instance, coordination to metal ions, as seen in rhenium(I)-pyridyl-substituted naphthopyrans, can significantly modulate the emission properties and enable reversible photoswitching of phosphorescence.[5]

Table 2: Illustrative Fluorescence Data for a Generic Photomerocyanine

| Form | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Open (Photomerocyanine) | Dichloromethane | ~450 | ~500 - 600 | Variable (often low) |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a solution of the naphthopyrylospiran in a fluorescence-grade solvent.

-

Generation of the Colored Form: Irradiate the solution with UV light to generate the photomerocyanine isomer, as described in the UV-Vis protocol.

-

Excitation and Emission Spectra: Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at a wavelength within the visible absorption band of the photomerocyanine. Subsequently, record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., rhodamine 6G) using established comparative methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of both the closed and open forms of naphthopyrylospirans.[2][9] It provides detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of the closed naphthopyran form are consistent with its spirocyclic structure. Key diagnostic signals in the ¹³C NMR spectrum include a carbon resonance around 85 ppm, corresponding to the sp³-hybridized carbon at the spiro center.[10] Upon photo-irradiation and conversion to the open photomerocyanine form, significant changes in the NMR spectra are observed, reflecting the planar, conjugated structure of the colored isomer. These changes can be monitored by performing NMR experiments on irradiated samples, often at low temperatures to trap the less stable photomerocyanine.[11] Techniques such as ¹H-¹H COSY, HSQC, and HMBC are crucial for the complete assignment of all proton and carbon signals.[12]

Table 3: Representative ¹H and ¹³C NMR Data for a Naphthopyran Backbone

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H (pyran ring) | ~5.9 (singlet) | - |

| C (spiro center) | - | ~85 |

| C (carbonyl in related structures) | - | ~164 |

Note: This table provides general, characteristic chemical shift regions based on related structures. Detailed assignments for a specific molecule require 2D NMR analysis.[10][12]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the naphthopyrylospiran in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

-

Standard NMR Spectra: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra of the non-irradiated sample to characterize the closed form.

-

In-situ Irradiation (optional): For detailed studies of the photomerocyanine, the sample can be irradiated directly within the NMR spectrometer at low temperatures using a fiber-optic light guide.

-

Post-irradiation Analysis: Alternatively, irradiate the sample externally and then quickly transfer it to a pre-cooled NMR spectrometer to acquire spectra of the open form before it reverts to the closed form.

-

Data Processing and Assignment: Process the NMR data and use the combination of 1D and 2D spectra to assign all proton and carbon resonances for both isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of naphthopyrylospirans.[9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

Fragmentation Analysis

In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.[13][14] The fragmentation of naphthopyrylospirans under techniques like electrospray ionization (ESI) or electron ionization (EI) can reveal characteristic losses of substituents or cleavages of the molecular backbone, aiding in the confirmation of the proposed structure. The study of fragmentation pathways can be particularly useful for identifying unknown derivatives or metabolites.[15][16]

Table 4: Mass Spectrometry Data for a Generic Naphthopyran Derivative

| Ionization Mode | Ion | m/z |

| ESI+ | [M+H]⁺ | Molecular Weight + 1 |

| ESI+ | [M+Na]⁺ | Molecular Weight + 23 |

| HRMS | [M+H]⁺ | Calculated exact mass |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the naphthopyrylospiran in a suitable solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. Use an appropriate ionization technique, such as ESI.

-

Mass Spectrum Acquisition: Acquire the full scan mass spectrum to determine the molecular weight.

-

Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Analyze the mass-to-charge ratios of the molecular and fragment ions to confirm the structure and elucidate fragmentation pathways.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic characterization of naphthopyrylospiran.

Caption: Photochromic ring-opening and closing of naphthopyrylospiran.

Caption: General workflow for the characterization of naphthopyrylospiran.

Conclusion

The spectroscopic characterization of naphthopyrylospirans is a multi-faceted process that relies on the synergistic application of various analytical techniques. UV-Visible absorption spectroscopy is essential for observing and quantifying the photochromic behavior. Fluorescence spectroscopy provides insights into the emissive properties of the colored isomers. NMR spectroscopy is paramount for the definitive structural determination of both the closed and open forms. Finally, mass spectrometry confirms the molecular weight and aids in structural elucidation through fragmentation analysis. A thorough understanding and application of these techniques are crucial for the rational design and development of novel photochromic materials with tailored properties for a wide range of advanced applications.

References

- 1. Naphthopyran molecular switches and their emergent mechanochemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photochromic reaction in 3H-naphthopyrans studied by vibrational spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 3,3-Diphenyl-3H-naphthopyran - Wikipedia [en.wikipedia.org]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. pure.hud.ac.uk [pure.hud.ac.uk]

- 6. Photochromic naphthopyran dyes incorporating a benzene, thiophene or furan spacer: effect on photochromic, optoelectronic and photovoltaic properties in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. scispace.com [scispace.com]

The Quantum Yield of Spiropyran Photoisomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield of spiropyran photoisomerization, a critical parameter for applications ranging from molecular switches and data storage to the development of photoresponsive drug delivery systems. Understanding and controlling the efficiency of the light-induced transformation between the colorless spiropyran (SP) and the colored merocyanine (MC) forms is paramount for the rational design of novel photochromic materials.

The Photoisomerization Process: A Fundamental Overview

The photochromism of spiropyrans is a reversible photochemical reaction involving the isomerization between two distinct molecular structures.[1] Upon absorption of ultraviolet (UV) light, the spiro C-O bond in the closed, non-planar, and colorless spiropyran (SP) form cleaves. This cleavage leads to a planar, conjugated, and colored open-ring merocyanine (MC) isomer. The reverse reaction, the ring-closing from MC back to SP, can be induced by visible light or occur thermally. The efficiency of the forward, light-induced process is quantified by the photoisomerization quantum yield (Φ).

The quantum yield is a crucial measure of the efficiency of a photochemical reaction, defined as the ratio of the number of molecules that undergo a specific event (in this case, photoisomerization) to the number of photons absorbed by the system.[1] A low quantum yield indicates that other photophysical relaxation pathways are more dominant, competing with the desired photoisomerization.[1]

Quantitative Data on Spiropyran Photoisomerization Quantum Yield

The quantum yield of spiropyran photoisomerization is highly sensitive to the molecular structure, the solvent environment, and the excitation wavelength. The following table summarizes quantitative data from various experimental and computational studies.

| Spiropyran Derivative | Solvent | Excitation Wavelength (nm) | Quantum Yield (Φ) | Method | Reference |

| Nitro-substituted spiropyrans (BIPS derivatives) | Low-polarity solvents | 308 | 0.3–0.8 | Experimental | [2] |

| Nitro-substituted spiropyrans (BIPS derivatives) | High-polarity solvents | 308 | < 0.2 | Experimental | [2] |

| BIPS (1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-indoline]) | C₂Cl₄ | - | < 0.1 (upper limit) | Experimental | [3][4] |

| Water-soluble spiropyran | - | - | - | Experimental | [3] |

| Spiropyran (unsubstituted) | Chloroform | - | - | Computational | [5] |

| Spiropyran (unsubstituted) | Methanol | - | Affected by solvent | Computational | [5] |

| Spiropyran (unsubstituted) | Ethylene glycol | - | Affected by solvent | Computational | [5] |

| Spiropyran derivative | Methanol | - | 0.42 | Experimental | [6] |

| Spiropyran in hydrophobic nanoparticles | Water | - | 0.28 | Experimental | [6] |

| Spiropyran derivative with photocage | - | 302 | 0.82 (cis-trans isomerization) | Experimental | [7] |

Experimental Protocols for Determining Photoisomerization Quantum Yield

The determination of the quantum yield is a critical experimental procedure for characterizing photochromic systems. The most common method involves chemical actinometry and UV-Vis spectroscopy.

Principle of the Method

The quantum yield (Φ) is calculated as the ratio of the number of molecules isomerized to the number of photons absorbed.[1] A versatile method for this determination utilizes online UV-Vis spectroscopy to monitor the spectral changes upon irradiation.[8][9] The initial slope of the time-resolved absorbance profile provides the necessary data to calculate the quantum yield.[8][9]

Experimental Workflow

The following diagram outlines the typical workflow for determining the photoisomerization quantum yield.

Detailed Protocol Steps

-

Preparation of Solutions :

-

Prepare a solution of the spiropyran compound in the desired solvent with a known concentration. The absorbance at the irradiation wavelength should ideally be between 0.1 and 1.

-

Prepare a solution of a chemical actinometer with a well-characterized quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).[10][11]

-

-

Determination of Photon Flux :

-

Use a stable, monochromatic light source (e.g., an LED or a lamp with a monochromator).[8][9]

-

Irradiate the actinometer solution in a cuvette for a specific time period.[10]

-

Measure the change in absorbance of the actinometer at the appropriate wavelength using a UV-Vis spectrophotometer.[10]

-

Calculate the number of photons absorbed by the actinometer solution, and thus the photon flux of the light source, using the known quantum yield of the actinometer.[11]

-

-

Irradiation of the Spiropyran Sample :

-

Under identical experimental conditions (light source, geometry, temperature), irradiate the spiropyran solution.[1]

-

Monitor the increase in absorbance of the merocyanine form at its λmax over time. The irradiation should be short enough to ensure the absorbance change is linear with time, typically corresponding to less than 10% conversion.[1]

-

-

Calculation of the Quantum Yield :

-

Determine the initial rate of formation of the merocyanine isomer from the slope of the absorbance versus time plot.

-

Using the molar extinction coefficient of the merocyanine, calculate the number of molecules isomerized per unit time.

-

The quantum yield (Φ) is then calculated using the following equation: Φ = (moles of MC formed per unit time) / (moles of photons absorbed per unit time)

-

Factors Influencing the Quantum Yield

Several factors can significantly impact the efficiency of spiropyran photoisomerization. A thorough understanding of these factors is crucial for designing photoresponsive systems with desired properties.

-

Solvent Polarity : The polarity of the solvent plays a major role. For nitro-substituted spiropyrans, the quantum yield of coloration is substantial in solvents of low polarity (Φ = 0.3–0.8) and decreases significantly with increasing polarity (Φ < 0.2).[2] This is often attributed to the stabilization of the polar merocyanine form in polar solvents, which can affect the potential energy surfaces of the excited states. Computational studies also show that protic solvents can considerably affect the reaction mechanism and quantum yield.[5]

-

Molecular Structure : The presence and position of substituent groups on the spiropyran backbone can dramatically alter the quantum yield. Electron-withdrawing groups, such as the nitro group, are known to influence the electronic properties and the intersystem crossing rates, which can change the photoisomerization pathway from a singlet to a triplet mechanism.[12]

-

Excitation Wavelength : The quantum yield can be dependent on the initially populated electronic state.[4][13][14] Computational studies predict a higher quantum yield upon irradiation in the long-wavelength side of the absorption band compared to the short-wavelength side.[3][4] This violation of Kasha's rule is common for molecules with sub-picosecond excited-state lifetimes.[4]

Conclusion

The quantum yield of spiropyran photoisomerization is a complex parameter influenced by a multitude of factors. For researchers and professionals in drug development and materials science, a precise determination and understanding of this value are essential for the successful design and implementation of spiropyran-based technologies. The experimental protocols outlined in this guide, coupled with an awareness of the key influencing factors, provide a solid foundation for the characterization and optimization of these versatile photochromic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Photochromism of nitrospiropyrans: effects of structure, solvent and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Photoisomerization of Spiropyran in Solution: A Surface Hopping Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spiropyran-based Photochromic Polymer Nanoparticles with Optically Switchable Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. hepatochem.com [hepatochem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Photoisomerization dynamics of spiropyran: A surface-hopping investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1,3,3-Trimethylindolino-β-naphthopyrylospiran

Introduction

1,3,3-Trimethylindolino-β-naphthopyrylospiran is a photochromic organic compound belonging to the spiropyran family. These molecules are renowned for their ability to undergo reversible structural changes upon exposure to stimuli such as light and heat, leading to significant alterations in their optical and electronic properties.[1] The core of this functionality lies in the equilibrium between a colorless, non-planar spiro (SP) form and a colored, planar merocyanine (MC) form.[1][2] While the photochromic behavior of spiropyrans is widely studied, their thermal stability is a critical parameter for applications in materials science, particularly for devices that may be subjected to varying temperature profiles.

This guide summarizes the known physical properties of 1,3,3-trimethylindolino-β-naphthopyrylospiran, outlines the expected thermal behavior based on related compounds, and provides detailed experimental protocols for assessing its thermal stability.

Physicochemical Properties

The fundamental properties of 1,3,3-trimethylindolino-β-naphthopyrylospiran are summarized in the table below. The melting point is a key indicator of the upper limit of its solid-state thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₁NO | [3] |

| Molecular Weight | 327.43 g/mol | [3] |

| CAS Number | 1592-43-4 | [4][5] |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 171.0 - 176.0 °C | [6][7] |

| Synonyms | 1,3,3-Trimethylspiro[indoline-2,3'-[3H]naphth[2,1-b]pyran] | [6][7] |

Thermal Behavior of Spiropyrans

The thermal behavior of spiropyrans is characterized by two primary phenomena: the reversible isomerization between the spiro (SP) and merocyanine (MC) forms (thermochromism) and irreversible thermal decomposition at higher temperatures.

Thermochromism: The SP-MC Equilibrium

In solution, and to some extent in the solid state, an equilibrium exists between the colorless SP form and the colored MC form.[1] This equilibrium can be shifted by temperature. Typically, the open MC form is less stable and will thermally revert to the more stable closed SP form in the dark. The rate of this thermal back-reaction is highly dependent on the solvent polarity and the specific substituents on the spiropyran core. The activation energy for the thermal conversion between forms for the general class of spiropyrans is reported to be in the range of 80 to 130 kJ/mol.[8]

Thermal Decomposition

At temperatures exceeding the phase transition points (melting), spiropyrans will undergo irreversible decomposition. The stability against decomposition is a critical factor for practical applications. The degradation process typically involves the cleavage of covalent bonds within the molecule, leading to the formation of smaller volatile fragments and a non-volatile char residue. The atmosphere (inert or oxidative) under which heating occurs will significantly influence the decomposition pathway and the resulting products.[9]

Experimental Protocols for Thermal Stability Assessment

To quantitatively determine the thermal stability of 1,3,3-trimethylindolino-β-naphthopyrylospiran, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is the standard approach.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] This technique is ideal for determining the onset temperature of decomposition, the kinetics of mass loss, and the amount of residual char.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder (typically 3-10 mg) is accurately weighed and placed into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate. Common heating rates are 5, 10, or 20 °C/min.[11]

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen, argon) and an oxidative atmosphere (e.g., air) to understand the different degradation mechanisms. A typical flow rate is 20-50 mL/min.

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. Key parameters to be extracted are:

-

Onset Temperature (T_onset): The temperature at which significant mass loss begins.

-

Temperature of Maximum Decomposition Rate (T_max): Determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small amount of the crystalline powder (typically 2-5 mg) is weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

Apparatus: A calibrated differential scanning calorimeter.

-

Temperature Program: A common method involves a heat-cool-heat cycle to erase the thermal history of the material. For instance:

-

Heat from 25 °C to 200 °C (above the melting point) at 10 °C/min.

-

Cool from 200 °C to 25 °C at 10 °C/min.

-

Heat again from 25 °C to a temperature where decomposition is observed in TGA, at 10 °C/min.

-

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative degradation.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Key parameters to be extracted are:

-

Melting Point (T_m): The peak temperature of the endothermic melting transition.

-

Enthalpy of Fusion (ΔH_f): The area under the melting peak, representing the energy required to melt the sample.

-

Glass Transition Temperature (T_g): If the material can be quenched into an amorphous state, a step change in the baseline on the second heating scan indicates the T_g.

-

Decomposition Onset: An exothermic or endothermic deviation from the baseline at high temperatures can indicate the onset of decomposition.

-

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a plausible degradation pathway for a spiropyran compound.

Caption: Experimental workflow for thermal stability assessment.

Caption: Plausible thermal degradation pathway for a generic spiropyran.

References